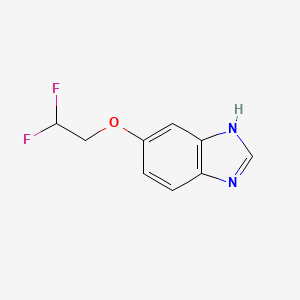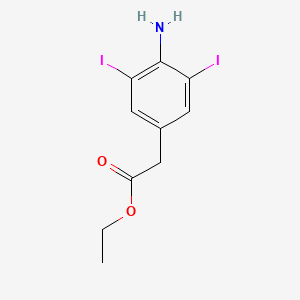
1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a fluorobenzoyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 2-fluorobenzoyl chloride with 1,2-dihydroquinoline-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted benzoyl derivatives with different nucleophiles.
科学的研究の応用
1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
- 2-Fluorobenzoyl chloride
- 2-Chlorobenzoyl chloride
- 2-Bromobenzoyl chloride
Comparison: 1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to the presence of both the fluorobenzoyl and carbonitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity due to the synergistic effects of its substituents.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H11FN2O |
|---|---|
分子量 |
278.28 g/mol |
IUPAC名 |
1-(2-fluorobenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H11FN2O/c18-15-7-3-2-6-14(15)17(21)20-13(11-19)10-9-12-5-1-4-8-16(12)20/h1-10,13H |
InChIキー |
JRGWRCHLNJAVGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CC=C3F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


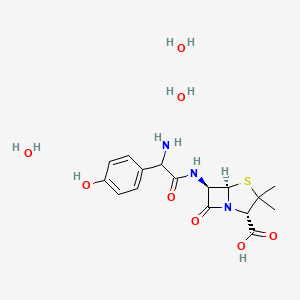
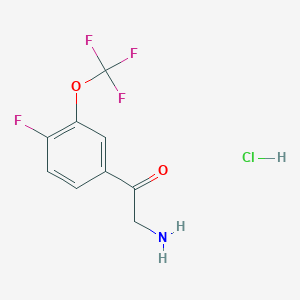
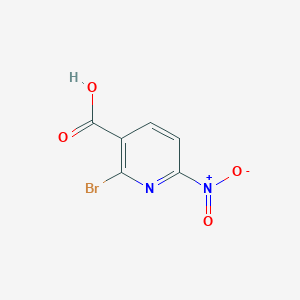
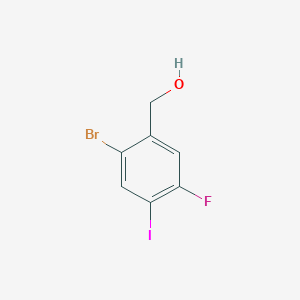

![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
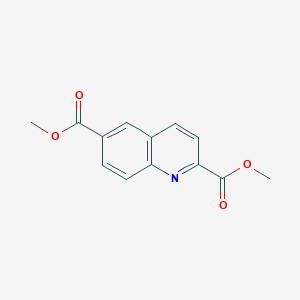
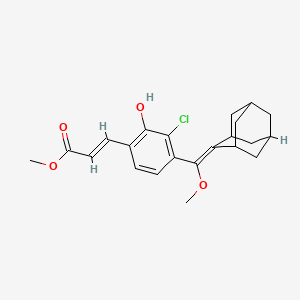
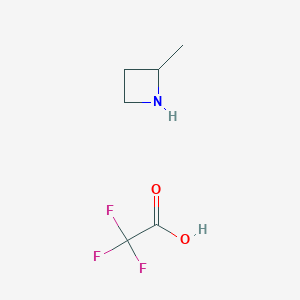
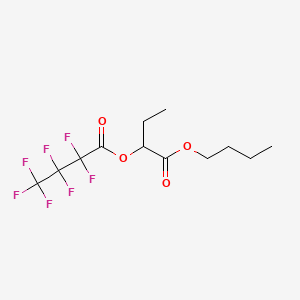
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
